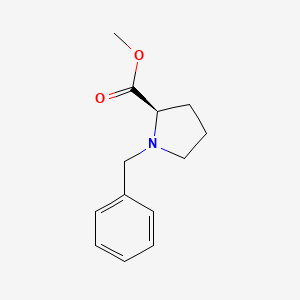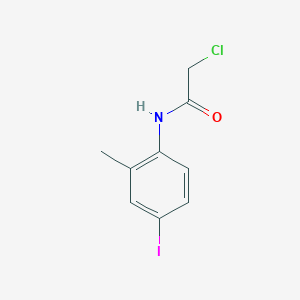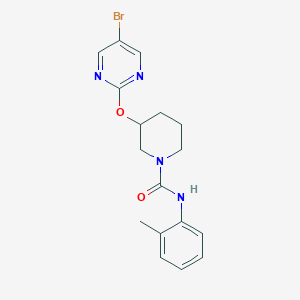
7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-butyl-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C21H31N7O3 and its molecular weight is 429.525. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Crystallographic Studies
Purine derivatives, such as 8-amino-7-(4-morpholinobutyl)theophylline, have been studied for their crystal structures, revealing insights into molecular geometry, hydrogen bonding, and molecular interactions within crystals. These studies contribute to our understanding of molecular conformations and interactions, which are crucial for designing compounds with specific biological activities (Karczmarzyk & Pawłowski, 1997).
Receptor Affinity and Pharmacological Evaluation
Research on purine derivatives also explores their affinity for various receptors, such as serotonin (5-HT) and dopamine (D2) receptors. These studies are fundamental in developing new drugs for treating neurological disorders, demonstrating the therapeutic potential of purine-based compounds in psychotropic drug development. Compounds like octahydro- and 6,7-dimethoxy-3,4-dihydro- isoquinolin-2(1H)-yl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines have shown promise for further modification and detailed mechanistic study (Zagórska et al., 2016).
Synthesis and Cytotoxic Activity
The synthesis and evaluation of cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines highlight the potential of purine analogs in cancer research. By examining the growth inhibitory properties against various cancer cell lines, researchers can identify potent cytotoxins, contributing to the development of new anticancer therapies (Deady et al., 2003).
Corrosion Inhibition
Purine derivatives have applications beyond pharmacology, such as in materials science. For instance, aza-pseudopeptides have been evaluated as corrosion inhibitors for mild steel in acidic environments. This research demonstrates the versatility of purine-based compounds in protecting metals from corrosion, with implications for industrial applications (Chadli et al., 2017).
Eigenschaften
IUPAC Name |
7-butyl-8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N7O3/c1-5-6-7-26-17-18(22-20(26)28-16(3)14-15(2)23-28)24(4)21(30)27(19(17)29)9-8-25-10-12-31-13-11-25/h14H,5-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUVDZVBOREYGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCN4CCOCC4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N7O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylnicotinamide](/img/structure/B2364689.png)




![5-((3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364698.png)

![8-fluoro-3-(4-fluorobenzyl)-5-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2364700.png)
![3-Phenylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2364701.png)
![3-(4-Amino-5-mercapto-4H-[1,2,4]triazol-3-yl)-N,N-dimethyl-benzenesulfonamide](/img/structure/B2364703.png)
![(1H-Pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B2364704.png)
![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2364709.png)
![Methyl 7-(4-chlorobenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2364710.png)
